(4-Methylphenoxy)acetyl chloride
Overview
Description
(4-Methylphenoxy)acetyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the para position and the carboxyl group is converted to an acyl chloride. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methylphenoxy)acetyl chloride can be synthesized through the reaction of (4-methylphenoxy)acetic acid with thionyl chloride or oxalyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane at room temperature. The general reaction is as follows:
(4-Methylphenoxy)acetic acid+Thionyl chloride→(4-Methylphenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form (4-methylphenoxy)acetic acid and hydrochloric acid.
Reduction: Can be reduced to (4-methylphenoxy)acetaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base such as triethylamine to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
(4-Methylphenoxy)acetic acid: Formed from hydrolysis.
Scientific Research Applications
(4-Methylphenoxy)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Used in the development of new drugs and therapeutic agents.
Biological Studies: Employed in the synthesis of compounds for biological assays and studies.
Industrial Chemistry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-Butylphenoxy)acetyl chloride
- (4-(3-Methylphenoxy)butyl chloride
- (4-(2-Methylphenoxy)butyl chloride
Uniqueness
(4-Methylphenoxy)acetyl chloride is unique due to the presence of the methyl group at the para position, which influences its reactivity and the properties of its derivatives. This substitution can affect the compound’s steric and electronic properties, making it distinct from other phenoxyacetyl chlorides.
Properties
IUPAC Name |
2-(4-methylphenoxy)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVSVAJNUZCUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450415 | |
Record name | p-Tolyloxy-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15516-47-9 | |
Record name | p-Tolyloxy-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylphenoxy)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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